5-(5-Fluorpyridin-3-yl)pyrimidin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

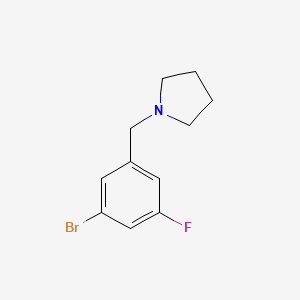

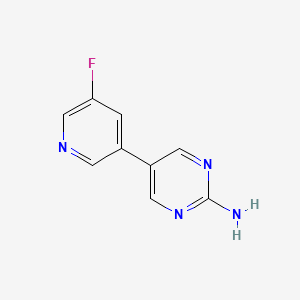

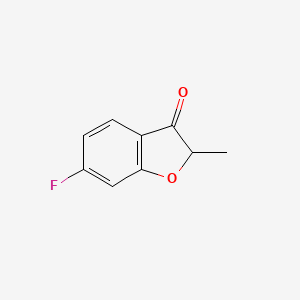

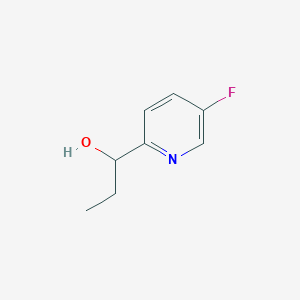

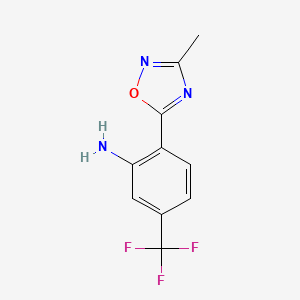

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine, also known as 5-FPP, is a chemical compound that has gained attention in the fields of medicinal chemistry. It has a molecular formula of C9H7FN4 and a molecular weight of 190.18 g/mol .

Molecular Structure Analysis

The molecular structure of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine consists of a pyrimidine ring attached to a fluoropyridine ring . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis

While specific chemical reactions involving 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine are not available, pyridine derivatives are known to be important intermediates with many applications in the chemical industry . They are used as synthons for pharmaceutical products and have various chemical and biological applications .Physical and Chemical Properties Analysis

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine has a molecular weight of 190.18 g/mol . More detailed physical and chemical properties would require specific experimental data.Wissenschaftliche Forschungsanwendungen

Synthese von Fluorierten Pyridinen

Diese Verbindung wird bei der Synthese von fluorierten Pyridinen verwendet . Fluorpyridine haben eine reduzierte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga . Sie weisen interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften auf, die auf das Vorhandensein des starken elektronenziehenden Substituenten(s) im aromatischen Ring zurückzuführen sind .

Lokale Strahlentherapie von Krebs

Es werden auch Methoden zur Synthese von F 18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs vorgestellt . Diese Verbindung kann als Vorläufer für die Synthese von Krebsmedikamenten verwendet werden .

Biologisch aktive Verbindungen

Die Verbindung wird bei der Synthese verschiedener biologisch aktiver Verbindungen verwendet . Sie stellt ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen dar .

Landwirtschaftliche Verbindungen

Pyrimidinamin-Derivate gelten aufgrund ihrer hervorragenden Aktivität und ihrer Wirkungsweise, die sich von anderen Fungiziden unterscheidet, als vielversprechende landwirtschaftliche Verbindungen . Diese Verbindung kann bei der Synthese dieser Derivate verwendet werden .

Fungizide Aktivität

Eine Reihe von Pyrimidinamin-Derivaten wurde unter Verwendung dieser Verbindung als Vorlage gemäß der Bioisosterie entworfen und synthetisiert . Die neuen Verbindungen zeigten eine ausgezeichnete fungizide Aktivität .

Kontrolle von Maisrost

Eine der Verbindungen, die unter Verwendung dieser Verbindung als Vorlage synthetisiert wurden, hatte die beste Kontrolleffekt auf Maisrost mit EC 50-Werten von 0,60 mg/L gegenüber dem kommerziellen Fungizid Tebuconazol (1,65 mg/L) .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.

Mode of Action

It is known that the compound can be synthesized through the selective fluorination of 4-substituted 2-aminopyrimidines . The resulting compound has been used in the synthesis of fluorinated imatinib base , a tyrosine kinase inhibitor used in cancer treatment.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in these pathogens, such as DNA replication, protein synthesis, or metabolic processes.

Result of Action

Based on its potential antitrypanosomal and antiplasmodial activities , it may inhibit the growth or proliferation of these pathogens, leading to their eventual death.

Biochemische Analyse

Biochemical Properties

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity .

Cellular Effects

The effects of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival. Additionally, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can induce apoptosis, a process of programmed cell death, in certain cell types .

Molecular Mechanism

At the molecular level, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit a kinase enzyme by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range produces the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion. Additionally, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine may affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its accumulation in specific tissues or cellular compartments, affecting its overall activity and function. For example, it may preferentially accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses. The precise localization of the compound can determine its effectiveness in modulating cellular processes .

Eigenschaften

IUPAC Name |

5-(5-fluoropyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-8-1-6(2-12-5-8)7-3-13-9(11)14-4-7/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVQFAOYFKIQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CN=C(N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)